molecular formula C14H9BrN2 B11839861 2-(4-Bromophenyl)quinazoline

2-(4-Bromophenyl)quinazoline

Cat. No.: B11839861
M. Wt: 285.14 g/mol
InChI Key: VNAVDRAEEFUSOQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)quinazoline typically involves the reaction of 4-bromoaniline with anthranilic acid or its derivatives. One common method includes the cyclization of 4-bromoaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Bromophenyl)quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)quinazoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. Its specific interactions with molecular targets also distinguish it from other quinazoline derivatives .

Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

2-(4-bromophenyl)quinazoline

InChI

InChI=1S/C14H9BrN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H

InChI Key

VNAVDRAEEFUSOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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